5,7-Dimethoxyflavone

Pharmacokinetics Drug Metabolism Flavonoid Stability

5,7-Dimethoxyflavone (5,7-DMF) is the 5,7-dimethyl ether of chrysin with fundamentally superior ADME properties. Unlike chrysin—which suffers near-zero oral bioavailability due to rapid hepatic conjugation—5,7-DMF exhibits 5- to 8-fold higher intestinal permeability and resistance to metabolic clearance, enabling measurable systemic exposure and brain penetration in vivo. This makes it the preferred flavone scaffold for oral administration studies. As a potent CYP3A4 inhibitor (IC50 3.93 μM) and dual BCRP/P-gp inhibitor, 5,7-DMF is an essential pharmacological tool for DDI and efflux transporter research. Ideal comparator for SAR studies dissecting methylation effects on flavonoid disposition.

Molecular Formula C17H14O4
Molecular Weight 282.29 g/mol
CAS No. 21392-57-4
Cat. No. B190784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dimethoxyflavone
CAS21392-57-4
Synonyms5,7-Dimethoxyflavone;  5-O-Methyl-7-methoxyflavone
Molecular FormulaC17H14O4
Molecular Weight282.29 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=CC=CC=C3
InChIInChI=1S/C17H14O4/c1-19-12-8-15(20-2)17-13(18)10-14(21-16(17)9-12)11-6-4-3-5-7-11/h3-10H,1-2H3
InChIKeyJRFZSUMZAUHNSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dimethoxyflavone (CAS 21392-57-4): A Methylated Flavone with Enhanced Metabolic Stability and Transporter Modulation


5,7-Dimethoxyflavone (5,7-DMF) is a naturally occurring methylated flavone, specifically the 5,7-dimethyl ether derivative of chrysin [1]. It is a major bioactive constituent of the herbal plant Kaempferia parviflora (black ginger) [2]. As a flavonoid, it exhibits a range of pharmacological activities in vitro; however, its key structural feature—the methylation of hydroxyl groups at positions 5 and 7—fundamentally alters its pharmacokinetic and pharmacodynamic profile compared to its unmethylated flavone counterparts, creating distinct advantages for specific research applications [3].

The Critical Differentiator: Why 5,7-Dimethoxyflavone Cannot Be Substituted with Chrysin or Other Unmethylated Flavones


5,7-Dimethoxyflavone is not a generic flavonoid and cannot be interchanged with its close structural analog, chrysin (5,7-dihydroxyflavone). While both compounds share a core flavone backbone, the methylation of 5,7-DMF dramatically improves its metabolic stability against rapid hepatic conjugation and enhances its intestinal permeability compared to chrysin [1]. This fundamental difference in ADME properties directly contradicts the assumption of functional equivalence. For instance, in the context of aromatase inhibition, 5,7-DMF displays a poor direct effect compared to chrysin in vitro, but its superior bioavailability profile makes it a distinctly different tool for in vivo studies where chrysin fails [2]. Consequently, substituting 5,7-DMF with an unmethylated analog for any application requiring systemic exposure or evaluating transporter interactions will yield non-comparable and potentially misleading results.

Quantitative Evidence Guide: 5,7-Dimethoxyflavone's Differentiated Profile vs. Unmethylated Analogs


Metabolic Stability: 5,7-DMF vs. Chrysin in Human Liver S9 Fraction

5,7-Dimethoxyflavone (5,7-DMF) demonstrates high resistance to hepatic metabolism, in stark contrast to its unmethylated analog chrysin, which is rapidly eliminated [1]. This differential stability is a primary driver for selecting 5,7-DMF over chrysin for applications requiring systemic persistence.

Pharmacokinetics Drug Metabolism Flavonoid Stability

Intestinal Permeability: 5,7-DMF Exhibits 5- to 8-Fold Higher Papp Than Unmethylated Flavones

The intestinal absorption of 5,7-DMF is significantly enhanced due to its methylation. In Caco-2 cell monolayer assays, methylated flavones, including 5,7-DMF, demonstrated a 5- to 8-fold higher apparent permeability (Papp) compared to their unmethylated counterparts [1].

Bioavailability Caco-2 Permeability ADME

Aromatase Inhibition: A Case of Potency vs. Bioavailability - 5,7-DMF vs. Chrysin

While 5,7-DMF is a poor direct inhibitor of aromatase compared to its unmethylated analog chrysin in a cell-free assay, its vastly superior bioavailability profile makes it a more practical tool for in vivo studies, highlighting a critical trade-off in compound selection [1].

Aromatase Inhibition Hormone-Dependent Cancer Flavonoid SAR

CYP3A4 Inhibition: 5,7-DMF Demonstrates Potent Activity with an IC50 of 3.93 μM

5,7-Dimethoxyflavone acts as a potent inhibitor of cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism, with a reported IC50 value of 3.93 μM [1]. This specific activity is a key differentiator from unmethylated flavones like chrysin, which are less characterized in this context.

CYP3A4 Inhibition Herb-Drug Interactions Enzyme Inhibition

Efflux Transporter Inhibition: 5,7-DMF Inhibits BCRP and P-gp to Modulate Drug Absorption

5,7-Dimethoxyflavone (5,7-DMF) enhances the absorption of co-administered drugs by inhibiting key efflux transporters. Specifically, 5,7-DMF (5 μM) significantly increased the absorption of prototypic substrates for Breast Cancer Resistance Protein (BCRP) and P-glycoprotein (P-gp) while decreasing their efflux ratio compared to control [1].

BCRP Inhibition P-glycoprotein Inhibition Drug Transporter Oral Bioavailability

Evidence-Based Application Scenarios for 5,7-Dimethoxyflavone (5,7-DMF) in Scientific Research


In Vivo Efficacy Studies Requiring Oral Bioavailability of a Flavone Scaffold

When a research program requires oral administration of a flavone, 5,7-DMF is a demonstrably superior starting point compared to its unmethylated analogs like chrysin or apigenin. The compound's 5- to 8-fold higher intestinal permeability [1] and resistance to rapid hepatic conjugation [1] provide a much greater likelihood of achieving measurable systemic exposure. This avoids the known pitfall of chrysin's near-zero oral bioavailability [2] and allows for a more robust assessment of in vivo pharmacology. The documented tissue distribution in mice, including brain penetration [3], further supports its use in systemic disease models.

Mechanistic Studies of CYP3A4-Mediated Metabolism and Herb-Drug Interactions

For in vitro or in vivo models designed to probe the role of cytochrome P450 3A4 (CYP3A4), 5,7-DMF serves as a potent and well-characterized inhibitor with a reported IC50 of 3.93 μM [4]. Its use in these studies is supported by evidence that it can lower the expression of CYP3A proteins in vivo [4]. This makes it a specific tool for modulating CYP3A4 activity, allowing researchers to investigate the impact of this enzyme on the metabolism of co-administered drugs or endogenous substrates, a capability not reliably offered by unmethylated flavones.

Investigations into Oral Bioavailability Enhancement via Efflux Transporter Inhibition

Researchers aiming to improve the oral absorption of BCRP or P-gp substrate drugs can utilize 5,7-DMF as a chemical inhibitor of these transporters. Evidence shows that 5,7-DMF directly inhibits BCRP and P-gp, thereby enhancing the absorptive transport and reducing the efflux of substrates like digoxin, estrone sulfate, and even the anticancer drug paclitaxel in cellular models [5]. This specific activity provides a clear rationale for using 5,7-DMF as a pharmacological tool in pharmacokinetic studies and formulation research focused on overcoming efflux-mediated poor bioavailability.

Comparative Pharmacology Studies to Delineate the Impact of Flavone Methylation

5,7-DMF is the ideal comparator for its unmethylated analog, chrysin, in studies designed to dissect the structure-activity relationship (SAR) governing flavonoid disposition. As a direct head-to-head comparison reveals, 5,7-DMF is stable in human liver S9 fraction whereas chrysin is rapidly eliminated [1]. This stark contrast in metabolic fate allows researchers to attribute differential in vivo outcomes to the presence or absence of the 5- and 7-methoxy groups, thereby isolating the critical impact of methylation on ADME properties and guiding the design of next-generation flavonoid-based molecules.

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